2-Methyl-2-phenylpropylmercuri acetate
Description
Organomercury compounds, such as PMA, are historically significant for their biocidal properties but are highly toxic. This modification could influence solubility, stability, and toxicity.
Properties
CAS No. |
23482-72-6 |
|---|---|
Molecular Formula |
C12H16HgO2 |
Molecular Weight |
392.85 g/mol |
IUPAC Name |
acetyloxy-(2-methyl-2-phenylpropyl)mercury |
InChI |
InChI=1S/C10H13.C2H4O2.Hg/c1-10(2,3)9-7-5-4-6-8-9;1-2(3)4;/h4-8H,1H2,2-3H3;1H3,(H,3,4);/q;;+1/p-1 |
InChI Key |
GTSRYGVMMICJIU-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)O[Hg]CC(C)(C)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Catalytic Framework and Reaction Mechanism
The Friedel-Crafts alkylation reaction serves as a cornerstone for generating 2-methyl-2-arylpropyl carboxylate intermediates, which are structurally analogous to the target compound’s organic backbone. As demonstrated in CN101823958A, methyl allyl acetate reacts with aromatic substrates (e.g., benzene) in the presence of a mixed FeCl₃/AlCl₃ catalyst system to yield 2-methyl-2-phenylpropyl acetate. The mechanism proceeds through electrophilic aromatic substitution, where the methallyl carboxylate forms a carbocation intermediate stabilized by the aromatic π-system.
The mixed catalyst system enhances both reaction rate and selectivity. Anhydrous FeCl₃ (0.75 mol) and AlCl₃ (0.5 mol) in benzene facilitate the formation of a stable carbocation at 0–5°C, achieving an 86% yield with 97.8% purity. Comparative studies show that omitting FeCl₃ reduces yields to 55%, underscoring its role in stabilizing transition states.
Optimization Parameters
-
Temperature : Maintaining 0–5°C during carbocation formation minimizes side reactions such as polymerization.
-
Catalyst Ratio : A 1.5:1 molar ratio of FeCl₃ to AlCl₃ maximizes electrophilic activity while preventing excessive Lewis acid aggregation.
-
Workup : Sequential washing with saturated NaHCO₃ and water removes residual catalysts, ensuring high product purity.
Table 1: Friedel-Crafts Reaction Conditions and Outcomes
Organoborane-Mediated Mercuration Strategies
Reaction Design and Stoichiometry
US2950304A details the synthesis of dialkylmercury compounds via the reaction of mercuric acetate with trialkylboranes in aqueous alkaline media. For instance, triethylborane and mercuric acetate yield diethylmercury at room temperature with near-quantitative efficiency. Adapting this protocol for 2-methyl-2-phenylpropylmercuri acetate would require substituting triethylborane with a tri(2-methyl-2-phenylpropyl)borane reagent.
The general reaction is expressed as:
where .
Critical Process Variables
-
Alkali Hydroxide Addition : Sodium hydroxide (1–5 mol%) accelerates alkyl group transfer by deprotonating water, generating reactive hydroxide intermediates.
-
Solvent System : Aqueous media ensure solubility of mercuric acetate while facilitating exothermic heat dissipation.
-
Borane Stoichiometry : A 10–15% molar excess of trialkylborane compensates for incomplete group transfer, maximizing yield.
Table 2: Organoborane-Mercuric Acetate Reaction Parameters
| Variable | Optimal Range | Effect on Product Formation |
|---|---|---|
| [NaOH] | 1–5 mol% | Enhances alkyl transfer |
| Reaction Temperature | 20–25°C | Balances kinetics and safety |
| Borane Excess | 10–15% | Ensures complete Hg functionalization |
Synthetic Pathway Integration for Target Compound
Proposed Two-Step Methodology
Challenges and Mitigation
-
Borane Synthesis : Hydroboration of 2-methyl-2-phenylpropene requires stringent anhydrous conditions to prevent premature oxidation.
-
Mercury Selectivity : Competing dialkylation (forming R₂Hg) may occur, necessitating precise stoichiometric control.
Comparative Analysis of Methodologies
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-phenylpropylmercuri acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding mercuric oxide derivatives.
Reduction: Reduction reactions can convert the mercuric acetate group to other functional groups.
Substitution: The acetate group can be substituted with other nucleophiles, leading to the formation of different organomercury compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides, thiols, and amines are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mercuric oxide derivatives, while substitution reactions can produce a variety of organomercury compounds.
Scientific Research Applications
2-Methyl-2-phenylpropylmercuri acetate has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-2-phenylpropylmercuri acetate involves its interaction with molecular targets, such as enzymes and proteins. The compound can bind to thiol groups in proteins, leading to the inhibition of enzyme activity and disruption of cellular processes. This interaction is mediated through the formation of covalent bonds between the mercury atom and the thiol groups.
Comparison with Similar Compounds
Comparison with Similar Compounds
The evidence highlights Phenylmercuric Acetate (PMA) and Methyl 2-hydroxyacetate (CAS 96-35-5). Below is a comparative analysis:
Table 1: Chemical Properties
Key Findings:
Toxicity Profile: PMA is a Category 3 fire hazard due to health risks (e.g., neurotoxicity, renal damage) and is classified as a Poison (DOT Class 6.1) .
Reactivity: PMA reacts violently with oxidizing agents (e.g., chlorine, nitrates), strong acids/bases, and reducing agents (e.g., sodium hydrides) .
Applications: PMA was historically used as a fungicide and preservative but is now restricted due to mercury toxicity .
Q & A
What are the recommended safety protocols for handling 2-Methyl-2-phenylpropylmercuri acetate in laboratory settings?
Classification: Basic
Methodological Answer:
- Engineering Controls: Use fume hoods to minimize airborne exposure. Monitor airborne concentrations with real-time mercury vapor analyzers to ensure levels remain below OSHA’s permissible exposure limit (PEL) of 0.01 mg/m³ .
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection if engineering controls are insufficient.
- Decontamination: Install emergency showers and eye wash stations. Contaminated clothing must be removed immediately and laundered separately using specialized protocols to avoid cross-contamination .
- Medical Surveillance: Implement baseline lung function tests, vision exams, and allergist evaluations for chronic exposure risks. Maintain records under OSHA 29 CFR 1910.1020 .
What analytical methods are suitable for quantifying this compound in environmental or biological samples?
Classification: Basic
Methodological Answer:
- Derivatization-GC-AFS: Alkylate the compound using acetic acid-acetate buffer (pH 3.9) and 2,2,4-trimethylpentane to convert ionic mercury to dipropyl mercury, followed by gas chromatography coupled with atomic fluorescence spectrometry (GC-AFS) for quantification .
- HPLC-ICP-MS: Separate the compound via reversed-phase HPLC and detect using inductively coupled plasma mass spectrometry (ICP-MS) for high sensitivity (detection limits < 0.1 ng/L).
- Validation: Include spike-and-recovery tests in matrices like serum or soil to assess method accuracy (target recovery: 85–115%) .
How can researchers resolve contradictions in reported toxicological data for organomercury compounds?
Classification: Advanced
Methodological Answer:
- Systematic Reviews: Conduct literature reviews using databases like Scopus, filtering for peer-reviewed articles (1995–2021) and applying exclusion criteria (e.g., non-primary studies) to reduce bias .
- Dose-Response Meta-Analysis: Compare in vitro (e.g., granulosa cell models ) and in vivo data to identify discrepancies in NOAEL/LOAEL values. Use statistical tools like VOSviewer to map co-occurring keywords (e.g., “neurotoxicity” vs. “endocrine disruption”) .
- Mechanistic Studies: Employ transcriptomic profiling (RNA-seq) to differentiate acute vs. chronic toxicity pathways.
What experimental designs are effective for studying endocrine-disrupting effects in vitro?
Classification: Advanced
Methodological Answer:
- Cell Culture Models: Use human ovarian granulosa cells exposed to this compound (0.1–10 µM) alongside FSH controls. Measure IGF-1 secretion via ELISA as an endocrine endpoint .
- Dose-Response Design: Include 6–8 concentration points with triplicate replicates. Use ANOVA to assess significance (p < 0.05).
- Controls: Co-administer mercury chelators (e.g., DMPS) to confirm specificity of observed effects.
What factors influence the stability of this compound during storage?
Classification: Basic
Methodological Answer:
- pH Sensitivity: Store solutions at pH 4–6 to prevent hydrolysis. Buffered acetic acid (0.5 M) is ideal .
- Temperature: Conduct accelerated stability studies at 25°C, 40°C, and 60°C. Analyze degradation products (e.g., phenylmercuric ions) via HPLC every 30 days.
- Light Exposure: Use amber glassware to block UV-induced decomposition.
How can transdermal absorption studies be optimized for this compound?
Classification: Advanced
Methodological Answer:
- Franz Diffusion Cells: Apply this compound in HPMC-based patches (e.g., K100M) on excised human skin. Use mercury substrates to standardize permeation rates .
- Kinetic Modeling: Calculate flux (J) and permeability coefficient (Kp) using Higuchi’s equation. Validate with mass balance checks (recovery > 95%).
- Analytical Validation: Quantify permeated mercury via ICP-MS with a limit of quantitation (LOQ) ≤ 1 ng/cm².
What steps ensure proper waste management of this compound?
Classification: Basic
Methodological Answer:
- Neutralization: Treat waste with 10% sodium sulfide to precipitate mercury, followed by filtration (0.45 µm membranes) .
- Disposal: Label containers as “hazardous waste” under RCRA guidelines (D009 code for mercury).
- Decontamination: Clean surfaces with 5% potassium iodide solution to chelate residual mercury .
What approaches elucidate metabolic pathways of this compound?
Classification: Advanced
Methodological Answer:
- In Vivo Studies: Administer ²⁰³Hg-labeled compound to rodents. Collect urine, feces, and tissues for gamma spectrometry to track biodistribution.
- Computational Models: Use QSAR tools like OECD Toolbox to predict metabolites (e.g., demethylated or glutathione-conjugated derivatives).
- Enzymatic Assays: Incubate with liver microsomes + NADPH to identify CYP450-mediated oxidation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
